Daunorubicin Hydrochloride is the hydrochloride salt of an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunorubicin Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
C27H30ClNO10
Daunorubicin hydrochloride
CAS No.: 23541-50-6
Cat. No.: VC21336452
Molecular Formula: C27H29NO10.HCl
C27H30ClNO10
Molecular Weight: 564.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 23541-50-6 |
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Molecular Formula | C27H29NO10.HCl C27H30ClNO10 |
Molecular Weight | 564.0 g/mol |
IUPAC Name | (9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Standard InChI | InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |
Standard InChI Key | GUGHGUXZJWAIAS-KNRITFDJSA-N |
Isomeric SMILES | CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Appearance | Red to Dark Red Solid |
Melting Point | 370 to 374 °F (decomposes) (NTP, 1992) |
Chemical Structure and Properties
Daunorubicin hydrochloride is characterized by its complex chemical structure, which forms the basis of its biological activity. The compound has a molecular formula of C27H30ClNO10 and an average molecular weight of 563.981 (monoisotopic weight: 563.155823892) . Its IUPAC name is 8-acetyl-10-[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride .
Table 2.1: Physical and Chemical Properties of Daunorubicin Hydrochloride
Structurally, daunorubicin hydrochloride features a tetracyclic ring system with adjacent quinone-hydroquinone groups in rings C and B, an amino sugar (daunosamine) linked through a glycosidic bond, and a methoxy substituent at C-4 in ring D . This complex structure enables its intercalation between DNA base pairs, which is fundamental to its mechanism of action.
Mechanism of Action
Daunorubicin hydrochloride exhibits its antineoplastic effects through multiple mechanisms, primarily involving DNA interaction and enzymatic inhibition. The compound's primary mechanism involves DNA intercalation, where it inserts between DNA base pairs, resulting in uncoiling of the DNA helix and subsequent inhibition of DNA synthesis and DNA-dependent RNA synthesis .
The drug's antimitotic and cytotoxic activity is further enhanced by its ability to inhibit topoisomerase II activity. Daunorubicin stabilizes the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This stabilization leads to persistent DNA strand breaks, ultimately triggering cell death pathways.
Additional mechanisms include:
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Inhibition of polymerase activity, affecting the regulation of gene expression
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Generation of free radicals and reactive oxygen species, contributing to oxidative stress and cellular damage
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Formation of DNA adducts and cross-links, further disrupting genomic integrity
Despite being classified as cell cycle phase non-specific, daunorubicin hydrochloride exhibits maximal cytotoxic effects during the S-phase of the cell cycle, when DNA synthesis is most active . This multi-faceted approach to cellular damage makes daunorubicin particularly effective against rapidly dividing cancer cells, though it also contributes to its toxicity profile.
Pharmacokinetics
Daunorubicin hydrochloride demonstrates complex pharmacokinetic properties that influence its clinical application. Following intravenous administration, the drug undergoes extensive distribution, metabolism, and elimination processes that have been well-characterized through pharmacokinetic studies.
Table 4.1: Pharmacokinetic Parameters of Daunorubicin Hydrochloride
Parameter | Value | Notes |
---|---|---|
Volume of Distribution | 1006-1725 L/m² | Extensive tissue distribution |
Plasma Protein Binding | 50-60% | Moderate binding to plasma proteins |
Terminal Half-Life | 18.5 h | Extended elimination phase |
Clearance | 236-1117 mL/min/m² | Significant interpatient variability |
Metabolism | Extensive hepatic | Major metabolite: daunorubicinol (60%) |
Urinary Excretion | 14-25% | Secondary elimination route |
Fecal Excretion | ~40% | Predominant elimination route |
Adapted from reference
Metabolism and Excretion
The drug undergoes extensive metabolism in the liver and other tissues. The primary metabolite is daunorubicinol, which accounts for approximately 60% of the metabolized drug and retains activity . The hepatobiliary system plays a dominant role in elimination, with approximately 40% of the drug excreted in feces, while 14-25% is eliminated through urinary excretion . The terminal half-life is approximately 18.5 hours, contributing to its sustained therapeutic effect but also potentially leading to cumulative toxicity with repeated dosing .
Therapeutic Applications
Daunorubicin hydrochloride has received regulatory approval for several specific indications in oncology, primarily focused on hematological malignancies. Its clinical utility has been established through extensive research and clinical experience.
Approved Indications
The primary approved uses of daunorubicin hydrochloride include:
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Remission induction in acute nonlymphocytic leukemia (myelogenous, monocytic, erythroid) in adults
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Remission induction in acute lymphocytic leukemia in both children and adults
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In combination with cytarabine for the treatment of newly-diagnosed therapy-related acute myeloid leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC) in adults and pediatric patients 1 year and older
Other Clinical Applications
Beyond its approved indications, daunorubicin hydrochloride has demonstrated efficacy in various other malignancies, including:
The drug is typically administered as part of combination chemotherapy regimens, where it synergizes with other antineoplastic agents to enhance therapeutic outcomes. Its integration into multimodal treatment strategies has significantly improved response rates and survival outcomes in patients with hematological malignancies.
Clinical Efficacy and Research Findings
Daunorubicin hydrochloride has been extensively studied in clinical trials, demonstrating significant efficacy in the treatment of various leukemias. Its incorporation into standard chemotherapy protocols has substantially improved outcomes for patients with these malignancies.
Acute Myeloid Leukemia (AML)
The drug has shown particular efficacy in the treatment of newly-diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) when combined with cytarabine . For these specific subtypes, daunorubicin has demonstrated the ability to significantly improve remission rates compared to historical controls.
Acute Lymphoblastic Leukemia (ALL)
In ALL, daunorubicin hydrochloride forms a critical component of multi-agent induction regimens. Clinical trials have demonstrated that the incorporation of daunorubicin into these protocols has contributed to achieving complete remission rates exceeding 80% in both pediatric and adult populations . The drug's efficacy in ALL is particularly notable in high-risk subgroups, where intensified anthracycline therapy has been shown to improve long-term outcomes.
Ongoing Research
Current research continues to refine the optimal dosing, scheduling, and combination strategies for daunorubicin hydrochloride. Areas of active investigation include:
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Liposomal formulations to enhance delivery and reduce toxicity
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Combination with targeted therapies and immunotherapies
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Risk-adapted dosing strategies based on patient-specific factors
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Strategies to overcome resistance mechanisms
These research directions aim to further improve the therapeutic index of daunorubicin hydrochloride and expand its clinical applications.
Toxicity and Side Effects
Despite its therapeutic efficacy, daunorubicin hydrochloride is associated with significant toxicities that require careful management. Understanding these adverse effects is essential for optimizing treatment outcomes while minimizing harm to patients.
Table 7.1: Major Toxicities Associated with Daunorubicin Hydrochloride
Organ System | Adverse Effects | Incidence | Severity |
---|---|---|---|
Cardiovascular | Cardiomyopathy | Rare | Dose-related, potentially life-threatening |
Congestive heart failure | Rare | Dose-related, potentially life-threatening | |
Abnormal systolic function | 18-38% | Varies from asymptomatic to severe | |
Hematologic | Myelosuppression | Very common | Dose-limiting toxicity |
Neutropenia | Very common | Severe, risk of infection | |
Thrombocytopenia | Very common | Risk of bleeding | |
Dermatologic | Alopecia | Very common | Reversible |
Extravasation injury | Variable | Severe local tissue damage (vesicant) | |
Hyperpigmentation | Common | Generally mild | |
Gastrointestinal | Nausea and vomiting | 85% | Moderate to severe |
Stomatitis | Common | Can be dose-limiting | |
Diarrhea | Common | Generally manageable | |
Metabolic | Hyperuricemia | Common during cell lysis | Requires prophylaxis |
Neurologic | Neuropathy | 13% | Generally mild to moderate |
Pharmaceutical Formulations and Administration
Daunorubicin hydrochloride is available in several pharmaceutical formulations designed for intravenous administration. Understanding the available preparations and appropriate administration techniques is crucial for ensuring safe and effective treatment.
Available Formulations
The drug is commercially available in the following formulations:
These preparations are marketed under various brand names globally, including:
Administration Considerations
Daunorubicin hydrochloride requires careful handling and administration due to its vesicant properties and potential for severe extravasation injuries . Key administration considerations include:
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The drug should be administered only by healthcare professionals experienced in the use of cytotoxic chemotherapy
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Administration is typically via slow intravenous infusion through a freely flowing intravenous line
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Strict adherence to appropriate dilution protocols is essential to minimize the risk of infusion-related reactions
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Extravasation precautions must be implemented, including proper venous access assessment, monitoring during infusion, and established protocols for managing suspected extravasation
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Appropriate personal protective equipment should be used during preparation and administration to prevent occupational exposure
Dosing Considerations
Dosing of daunorubicin hydrochloride varies based on the specific indication, patient characteristics, and treatment protocol. Generally, the drug is dosed based on body surface area (BSA), with careful consideration of the cumulative lifetime dose to minimize the risk of cardiotoxicity. Dose modifications may be required based on:
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Pre-existing cardiac dysfunction
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Hepatic or renal impairment
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Prior anthracycline exposure
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Age (pediatric and geriatric considerations)
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Hematological parameters
Appropriate premedication, including antiemetics and hydration, is typically administered to manage anticipated toxicities.
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